

Foreword: Navigating the Frontier of Novel Chemical Entities

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Compound of Interest

Compound Name:	2-[4-(Trifluoromethoxy)phenyl]benzotrile
CAS No.:	1365271-76-6
Cat. No.:	B595425

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The compound **2-[4-(trifluoromethoxy)phenyl]benzotrile** represents a unique confluence of structural motifs highly valued in modern medicinal chemistry. While it is not yet a widely cataloged chemical entity with an assigned CAS number, its constituent parts—the biphenyl nitrile scaffold and the trifluoromethoxy substituent—are well-established pharmacophores. This guide has been meticulously crafted for researchers, medicinal chemists, and drug development professionals to serve as a foundational technical resource. By synthesizing data from structurally analogous compounds and leveraging established principles of chemical synthesis and biological evaluation, this document provides expert insights into the properties, synthesis, and potential applications of this promising, yet underexplored, molecule.

Molecular Profile and Physicochemical Characteristics

2-[4-(trifluoromethoxy)phenyl]benzotrile is a biaryl compound where a benzonitrile ring is connected to a 4-(trifluoromethoxy)phenyl group at the 2-position. This structure combines the

rigidity of the biphenyl core with the unique electronic and metabolic properties of the trifluoromethoxy group and the versatile chemistry of the nitrile moiety.

Chemical Structure:

- IUPAC Name: **2-[4-(trifluoromethoxy)phenyl]benzonitrile**
- Molecular Formula: C₁₄H₈F₃NO
- Molecular Weight: 279.22 g/mol

Predicted Physicochemical Properties

The properties in the table below are estimated based on the compound's structure and data from analogous molecules. These values are crucial for anticipating its behavior in both chemical reactions and biological systems. The trifluoromethoxy group, in particular, is known to significantly increase lipophilicity, a key factor for membrane permeability and potential blood-brain barrier penetration.^{[1][2][3]}

Property	Predicted Value	Significance in Drug Discovery
Molecular Weight	279.22 g/mol	Within the range for "Lipinski's Rule of Five," suggesting good potential for oral bioavailability.
LogP (Lipophilicity)	-4.5 - 5.0	High lipophilicity suggests good membrane permeability but may impact solubility.[1][4]
Hydrogen Bond Donors	0	Lack of donor groups can enhance membrane permeability.
Hydrogen Bond Acceptors	2 (N in nitrile, O in ether)	The nitrile and ether oxygen can engage in hydrogen bonding with biological targets. [5]
Topological Polar Surface Area (TPSA)	33.02 Å ²	Low TPSA is generally associated with good cell permeability.

Proposed Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The most logical and efficient method for constructing the C-C bond between the two aryl rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7][8] This reaction is widely used in the pharmaceutical industry due to its high tolerance for various functional groups, mild reaction conditions, and the commercial availability of the necessary building blocks. The proposed synthesis utilizes 2-bromobenzonitrile and 4-(trifluoromethoxy)phenylboronic acid.[9][10][11][12]

Caption: Proposed synthesis via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Objective: To synthesize **2-[4-(trifluoromethoxy)phenyl]benzonitrile**.

Materials:

- 2-Bromobenzonitrile (1.0 eq)
- 4-(Trifluoromethoxy)phenylboronic acid (1.2 eq)[9][10][13]
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
- Potassium Carbonate (K₂CO₃) (2.5 eq)
- Toluene (Anhydrous)
- Deionized Water
- Ethyl Acetate
- Brine (Saturated NaCl solution)
- Magnesium Sulfate (Anhydrous)

Procedure:

- **Reaction Setup:** To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzonitrile (1.0 eq), 4-(trifluoromethoxy)phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
- **Solvent Addition:** Under the inert atmosphere, add anhydrous toluene and water in a 4:1 ratio (e.g., 20 mL Toluene, 5 mL H₂O for a 5 mmol scale reaction).
- **Degassing:** Sparge the resulting suspension with the inert gas for 15-20 minutes to remove any dissolved oxygen.

- **Catalyst Addition:** Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask under a positive flow of inert gas.
- **Reaction:** Heat the reaction mixture to 85-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (2-bromobenzonitrile) is consumed.
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with ethyl acetate and water.
 - Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
 - Extract the aqueous layer twice more with ethyl acetate.
 - Combine the organic layers and wash sequentially with deionized water and then with brine.
- **Drying and Concentration:** Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure **2-[4-(trifluoromethoxy)phenyl]benzonitrile**.

Significance and Applications in Drug Discovery

The structural features of **2-[4-(trifluoromethoxy)phenyl]benzonitrile** make it a highly attractive scaffold for medicinal chemistry. Both the biphenyl nitrile core and the trifluoromethoxy group contribute to properties that are desirable in modern drug candidates.

[\[14\]](#)[\[15\]](#)[\[16\]](#)

The Role of the Trifluoromethoxy (-OCF₃) Group

The -OCF₃ group is often considered a "super-halogen" and is increasingly used as a bioisostere for other groups to fine-tune a molecule's properties.[\[4\]](#) Its incorporation offers

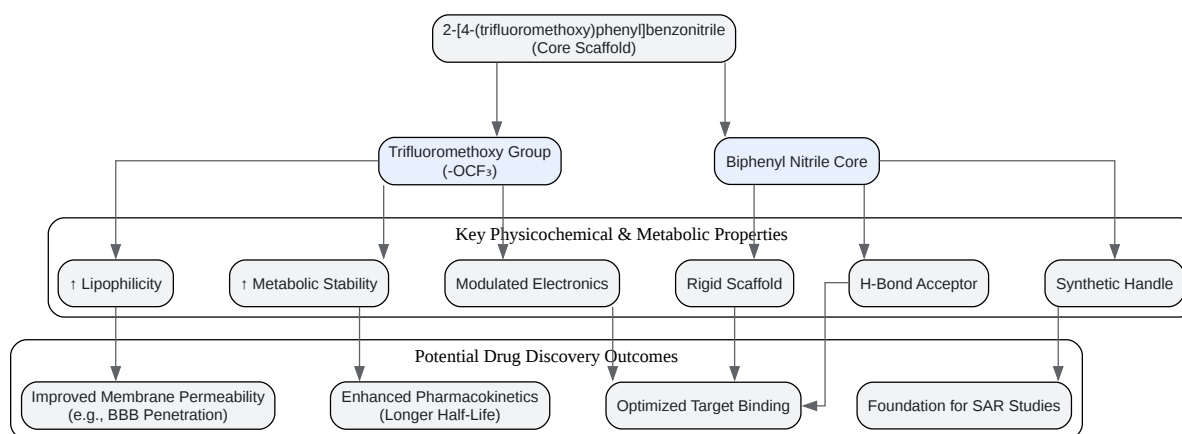
several distinct advantages:[1][2][3][17]

- **Enhanced Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the -OCF_3 group highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes). [1] This can lead to a longer in vivo half-life and improved pharmacokinetic profile.
- **Increased Lipophilicity:** The trifluoromethoxy group is one of the most lipophilic substituents used in drug design. This property can significantly enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier.
- **Modulation of Electronic Properties:** As a strong electron-withdrawing group, it can alter the pKa of nearby functionalities, potentially improving binding affinity to a biological target.

The Biphenyl Nitrile Scaffold

The biphenyl core provides a semi-rigid backbone that can effectively position functional groups for optimal interaction with a protein's binding site.[14][15] The nitrile ($\text{-C}\equiv\text{N}$) group is a versatile pharmacophore:[5][18]

- **Hydrogen Bond Acceptor:** The nitrogen atom can act as a hydrogen bond acceptor, a critical interaction in many drug-receptor binding events.
- **Metabolic Stability:** The nitrile group is generally metabolically stable.
- **Synthetic Handle:** It can be chemically transformed into other important functional groups, such as primary amines, carboxylic acids, or tetrazoles, allowing for extensive structure-activity relationship (SAR) studies.



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Caption: Role of the core scaffold in drug discovery.

Experimental Workflow: In Vitro Biological Evaluation

For any novel compound, the first step in assessing its biological potential is to screen it in relevant in vitro assays.[19][20][21] A foundational experiment is the cell viability or cytotoxicity assay, which determines the concentration at which the compound affects cell proliferation or health. This is a crucial starting point for oncology research and provides a general measure of bioactivity.[22]

Protocol: Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **2-[4-(trifluoromethoxy)phenyl]benzoxazole** against a human cancer cell line (e.g., HeLa - cervical

cancer).

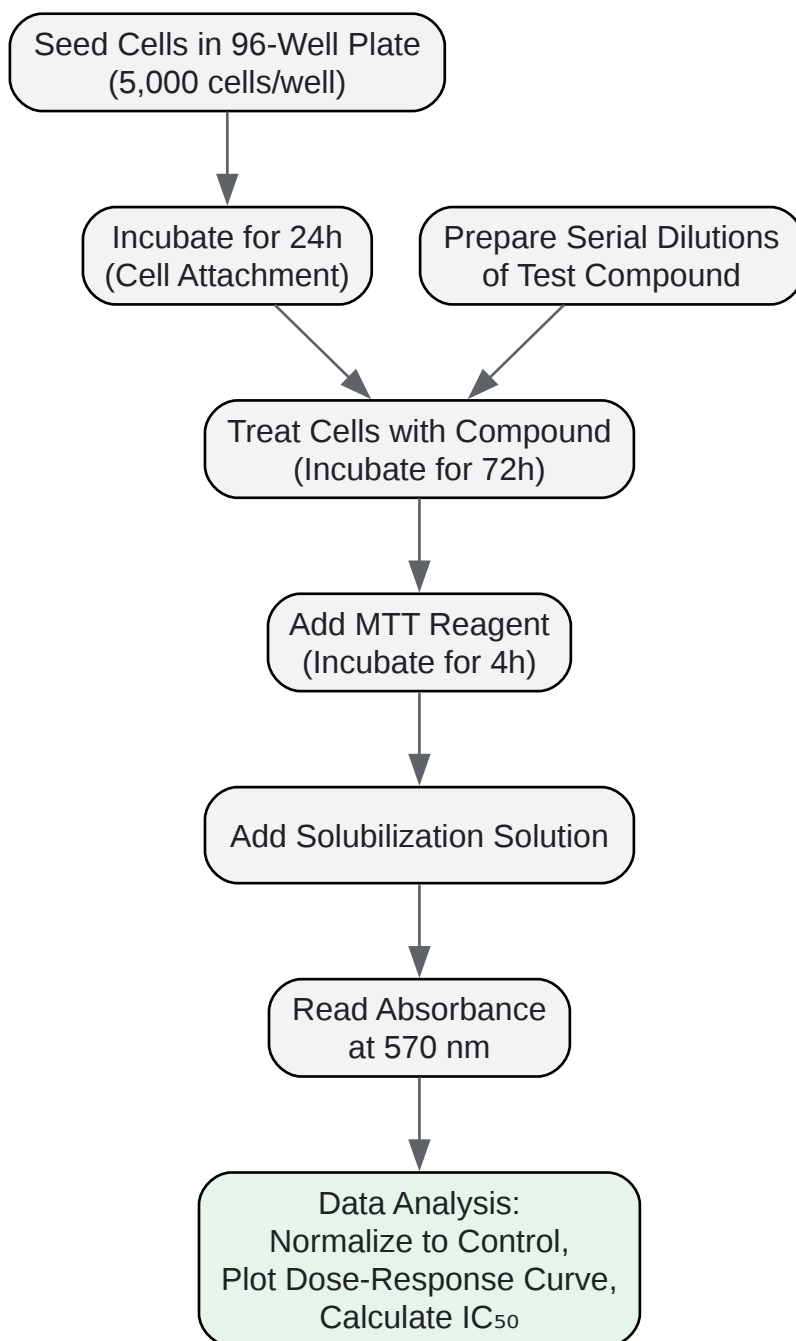
Materials:

- HeLa cells
- Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- 96-well cell culture plates
- **2-[4-(trifluoromethoxy)phenyl]benzotrile** (dissolved in DMSO to create a 10 mM stock)
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., acidified isopropanol)
- Multi-well plate reader (spectrophotometer)

Procedure:

- Cell Seeding:
 - Culture HeLa cells to ~80% confluency.
 - Wash cells with PBS, detach using Trypsin-EDTA, and neutralize with complete medium.
 - Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells.
 - Seed 5,000 cells per well in 100 μ L of medium into a 96-well plate.
 - Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
- Compound Treatment:

- Prepare a serial dilution of the test compound in complete medium from the 10 mM DMSO stock. Typical final concentrations might range from 100 μ M to 1 nM.
- Include a "vehicle control" (medium with the highest concentration of DMSO used, typically $\leq 0.5\%$) and a "no-cell" blank control (medium only).
- Carefully remove the medium from the cells and add 100 μ L of the compound dilutions to the respective wells.
- Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
- MTT Assay:
 - Add 10 μ L of MTT reagent to each well.
 - Incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
 - Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Data Acquisition: Read the absorbance of each well at 570 nm using a multi-well plate reader.
- Data Analysis:
 - Subtract the average absorbance of the "no-cell" blank from all other readings.
 - Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability).
 - Plot the % viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.



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Caption: Workflow for an in vitro cell viability assay.

Safety and Handling

While specific toxicological data for **2-[4-(trifluoromethoxy)phenyl]benzonitrile** is unavailable, a safety assessment must be based on its structural components: aromatic nitriles

and organofluorine compounds.

- General Hazards: Benzonitrile and its derivatives are generally classified as harmful if swallowed or in contact with skin.[23][24][25][26][27] Combustion may produce toxic gases such as hydrogen cyanide and nitrogen oxides.
- GHS Hazard Pictograms (Predicted):
 - GHS07 (Exclamation Mark): Harmful, Skin/Eye Irritant
 - GHS06 (Skull and Crossbones): Potentially Toxic
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.

Handling Recommendations:

- Always handle this compound in a well-ventilated chemical fume hood.
- Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile or butyl rubber).[27]
- Avoid inhalation, ingestion, and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.[27]

Conclusion

2-[4-(trifluoromethoxy)phenyl]benzonitrile stands as a molecule of significant potential for researchers at the forefront of drug discovery and materials science. Although not yet a

common reagent, its synthesis is readily achievable through robust and well-understood methodologies like the Suzuki-Miyaura coupling. The strategic combination of a biphenyl nitrile scaffold, known for its synthetic versatility and role in bioactive compounds, with a trifluoromethoxy group, which confers enhanced metabolic stability and lipophilicity, makes this compound a prime candidate for generating novel chemical entities with desirable pharmacokinetic and pharmacodynamic properties. This guide provides the foundational knowledge necessary for its synthesis, handling, and initial biological evaluation, empowering scientists to explore its full potential in their research endeavors.

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